molecular formula C17H14O6 B8255250 Kaempferol 3,5-dimethyl ether CAS No. 1486-65-3

Kaempferol 3,5-dimethyl ether

Cat. No.: B8255250
CAS No.: 1486-65-3
M. Wt: 314.29 g/mol
InChI Key: XMCNEMKKAQGVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kaempferol 3,5-dimethyl ether is a naturally occurring flavonoid compound derived from kaempferol. Flavonoids are a class of plant secondary metabolites known for their diverse biological activities. This compound is characterized by the presence of two methoxy groups at the 3 and 5 positions of the kaempferol structure. This compound is found in various plants and has been studied for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of kaempferol 3,5-dimethyl ether typically involves the methylation of kaempferol. One common method is the use of methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or acetone at elevated temperatures. The general reaction scheme is as follows:

Kaempferol+2CH3IKaempferol 3,5-dimethyl ether+2HI\text{Kaempferol} + 2 \text{CH}_3\text{I} \rightarrow \text{this compound} + 2 \text{HI} Kaempferol+2CH3​I→Kaempferol 3,5-dimethyl ether+2HI

Industrial Production Methods

Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Kaempferol 3,5-dimethyl ether undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones and hydroxylated derivatives.

    Reduction: Dihydrothis compound.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.

    Biology: Investigated for its role in plant defense mechanisms and interactions with other biomolecules.

    Medicine: Studied for its potential anticancer, anti-inflammatory, and antioxidant properties. It has shown promise in inhibiting the growth of cancer cells and reducing inflammation.

    Industry: Utilized in the development of natural health products and dietary supplements due to its beneficial health effects.

Mechanism of Action

The mechanism of action of kaempferol 3,5-dimethyl ether involves multiple molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

    Anticancer Activity: Induces apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. It also inhibits angiogenesis (formation of new blood vessels) which is crucial for tumor growth.

Comparison with Similar Compounds

Kaempferol 3,5-dimethyl ether is unique due to its specific methylation pattern. Similar compounds include:

    Kaempferol: The parent compound without methyl groups.

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties but different hydroxylation pattern.

    Myricetin: A flavonoid with additional hydroxyl groups, leading to different biological activities.

This compound stands out due to its enhanced lipophilicity and potential for better bioavailability compared to its non-methylated counterparts.

Biological Activity

Kaempferol 3,5-dimethyl ether (K3,5-DME) is a naturally occurring flavonoid compound derived from kaempferol, characterized by the presence of two methoxy groups at the 3 and 5 positions. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of K3,5-DME through various studies and findings.

The biological effects of K3,5-DME are attributed to its interaction with multiple molecular targets and pathways:

  • Antioxidant Activity : K3,5-DME effectively scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This action is crucial in preventing cellular damage associated with various diseases .
  • Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Research indicates that K3,5-DME reduces levels of inflammatory markers like TNF-α and IL-6 in various models .
  • Anticancer Activity : K3,5-DME induces apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK. It also inhibits angiogenesis, which is essential for tumor growth . Studies have demonstrated its potential against multiple cancer types, including breast, lung, and ovarian cancers .

Comparative Analysis with Other Flavonoids

K3,5-DME is compared to other flavonoids such as kaempferol and quercetin in terms of biological activity. The following table summarizes key differences:

CompoundAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
KaempferolModerateModerateModerate
QuercetinHighHighHigh
This compoundHighHighVery High

K3,5-DME's unique methylation pattern enhances its lipophilicity and bioavailability compared to its non-methylated counterparts .

Case Studies and Research Findings

  • Antioxidant Effects : A study reported that K3,5-DME significantly decreased ROS production in intestinal epithelial cells challenged with oxidative stress. This was evidenced by increased cell viability and reduced lactate dehydrogenase release .
  • Anti-inflammatory Mechanism : In an experimental model of obesity induced by a high-fat diet, K3,5-DME supplementation led to a marked reduction in inflammatory markers such as IL-6 and TNF-α in colon tissues . The compound activated the TLR4/NF-κB pathway, demonstrating its role in modulating inflammation.
  • Anticancer Potential : Research highlighted K3,5-DME's ability to inhibit cell proliferation in various cancer cell lines. The compound induced G2/M phase arrest and downregulated metastasis-related markers .
  • Microbial Activity : K3,5-DME also exhibited antimicrobial properties against several pathogens. It was particularly effective against Escherichia coli by disrupting bacterial cell membranes and inhibiting DNA gyrase activity .

Properties

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-12-7-11(19)8-13-14(12)15(20)17(22-2)16(23-13)9-3-5-10(18)6-4-9/h3-8,18-19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCNEMKKAQGVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440519
Record name 7-Hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1486-65-3
Record name 7-Hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kaempferol 3,5-dimethyl ether
Reactant of Route 2
Kaempferol 3,5-dimethyl ether
Reactant of Route 3
Kaempferol 3,5-dimethyl ether
Reactant of Route 4
Kaempferol 3,5-dimethyl ether
Reactant of Route 5
Kaempferol 3,5-dimethyl ether
Reactant of Route 6
Kaempferol 3,5-dimethyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.